![molecular formula C11H15Cl2N3 B2723090 1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1189462-86-9](/img/structure/B2723090.png)
1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
“1-(4-Methylbenzyl)piperazine” is a derivative of benzylpiperazine and has been sold as an ingredient in legal recreational drugs known as "party pills" . It’s also a useful synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .
Synthesis Analysis
The synthesis of “1-(4-Methylbenzyl)piperazine” involves reactions that proceed either at room or higher temperatures in common solvents . These reactions involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .Molecular Structure Analysis
The molecular formula for “4-Methylbenzyl alcohol” is C8H10O, with a molecular weight of 122.16 g/mol . The InChI Key is RNAXUUAJNMDESG-UHFFFAOYSA-N .Chemical Reactions Analysis
“1-(4-Methylbenzyl)piperazine” shows good stability. It was found to be more stable than phenyl piperazines over time under all storage conditions .Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazole Schiff Bases : New pyrazole Schiff bases containing azo groups were synthesized, characterized using various spectroscopic methods, and analyzed theoretically. These compounds, including derivatives similar to "1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride," were explored for their structural and electronic properties, demonstrating the versatility of pyrazole derivatives in chemical synthesis and theoretical studies (Özkınalı et al., 2018).
Process Development of Key Intermediates : A key intermediate for the CCR5 antagonist TAK-779 was synthesized, showcasing the role of similar compounds in the development of pharmaceutical agents. The efficient synthesis process highlights the significance of pyrazole derivatives in medicinal chemistry and drug development (Hashimoto et al., 2002).
Biological and Pharmacological Studies
Antimicrobial Activity : Pyrazole Schiff bases were synthesized and tested for their ability to inhibit the growth of Candida albicans and Gram-negative bacteria. Some compounds demonstrated potential as antibacterial agents, underscoring the importance of pyrazole derivatives in the search for new antimicrobial compounds (Feng et al., 2018).
Inhibition of Alcohol Dehydrogenase : Studies on compounds bearing an amide group, such as those related to "1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride," showed inhibitory activity against alcohol dehydrogenase (ADH). This research provides insights into the potential therapeutic applications of pyrazole derivatives in treating conditions associated with alcohol metabolism (Delmas et al., 1983).
Supramolecular Chemistry
- Pyrazole Schiff Bases in Supramolecular Chemistry : The synthesis and characterization of pyrazole Schiff bases, leading to the formation of hydrogen-bonded supramolecular layers, indicate the utility of these compounds in developing novel materials with specific architectural and functional properties (Feng et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Piperazine derivatives are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development . A novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives has been reported .
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCVCXFRGGHBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride |
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